molecular formula C9H14O4 B6255118 methyl 4-(2-oxoethyl)oxane-4-carboxylate CAS No. 693824-78-1

methyl 4-(2-oxoethyl)oxane-4-carboxylate

Cat. No.: B6255118
CAS No.: 693824-78-1
M. Wt: 186.2
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Description

Methyl 4-(2-oxoethyl)oxane-4-carboxylate is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a methyl carboxylate group and a 2-oxoethyl moiety. This structure combines ester and ketone functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

693824-78-1

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, utilizing industrial reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxoethyl)oxane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxane derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the oxane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 4-(2-oxoethyl)oxane-4-carboxylate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and reaction mechanism studies.

    Biology: In biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(2-oxoethyl)oxane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed pathways and molecular targets are not extensively documented.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with methyl 4-(2-oxoethyl)oxane-4-carboxylate, differing in substituents or ring systems:

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties/Data Reference(s)
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride C₁₂H₂₂ClNO₄ Hydroxypiperidine, methyl carboxylate Ester, tertiary amine, hydroxyl Molecular weight: 279.77 g/mol; purity: 95%
Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate C₁₀H₁₆O₄S Acetylsulfanyl, methyl carboxylate Ester, thioether, ketone Molecular weight: 232.3 g/mol; CAS: 235753-82-9
Ethyl 2-methyl-4-oxooxane-2-carboxylate C₉H₁₄O₄ Ethyl ester, 4-oxo, methyl Ester, ketone SMILES: CCOC(=O)C1(CC(=O)CCO1)C; InChIKey: YOSUXZMORGKTAZ
Methyl 4-(pyridin-2-yl)oxane-4-carboxylate C₁₂H₁₃NO₃ Pyridinyl, methyl carboxylate Ester, aromatic ring Molecular weight: 221.26 g/mol; CAS: 1393330-50-1
Methyl 4-hydroxycyclohexanecarboxylate C₈H₁₂O₃ Hydroxycyclohexane, methyl carboxylate Ester, hydroxyl Synonyms include 4-hydroxycyclohexanecarboxylic acid methyl ester
Key Observations:
  • The acetylsulfanyl group in C₁₀H₁₆O₄S () increases polarity and may alter metabolic stability compared to the oxoethyl group.
  • Ester Variations :
    • Ethyl esters (e.g., C₉H₁₄O₄, ) generally exhibit lower volatility and higher lipophilicity than methyl esters, impacting solubility and bioavailability.
  • Ring Modifications :
    • Replacement of oxane with cyclohexane () reduces ring strain but may decrease conformational rigidity.
Yields and Characterization:
  • Compounds with urea backbones (e.g., ) report yields of 70–78%, with melting points ranging from 188–207°C.
  • Ethyl 2-methyl-4-oxooxane-2-carboxylate () has been structurally validated via SMILES and InChIKey, emphasizing the utility of computational tools in confirming bicyclic systems.

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